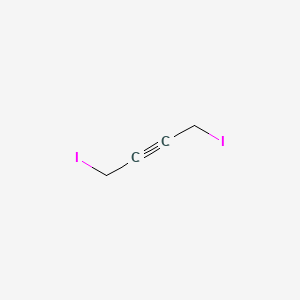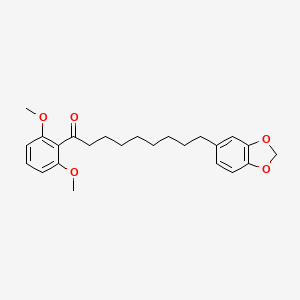
9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one” is an organic compound that features a benzodioxole ring and a dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2H-1,3-Benzodioxol-5-YL)-1-(2,6-dimethoxyphenyl)nonan-1-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Nonan-1-one Chain: This step may involve Friedel-Crafts acylation reactions using appropriate acyl chlorides and catalysts like aluminum chloride.
Introduction of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.
Major Products
Oxidation: Quinones or carboxy
Propriétés
Numéro CAS |
114226-19-6 |
|---|---|
Formule moléculaire |
C24H30O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
9-(1,3-benzodioxol-5-yl)-1-(2,6-dimethoxyphenyl)nonan-1-one |
InChI |
InChI=1S/C24H30O5/c1-26-21-12-9-13-22(27-2)24(21)19(25)11-8-6-4-3-5-7-10-18-14-15-20-23(16-18)29-17-28-20/h9,12-16H,3-8,10-11,17H2,1-2H3 |
Clé InChI |
OZLBDZUZLSWPJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)CCCCCCCCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


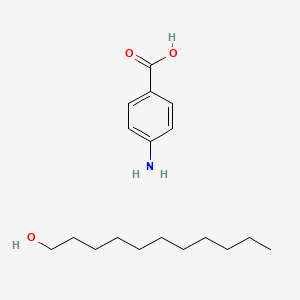
![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
![5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole](/img/structure/B14307755.png)
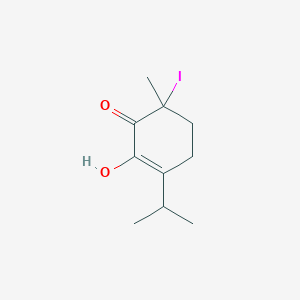
![3-Ethyl-4,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B14307757.png)


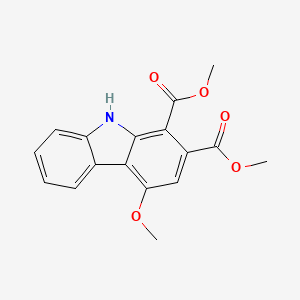
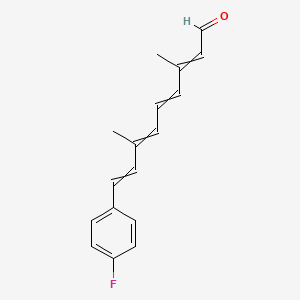
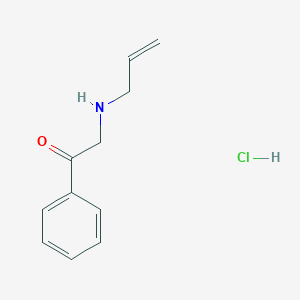
![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
